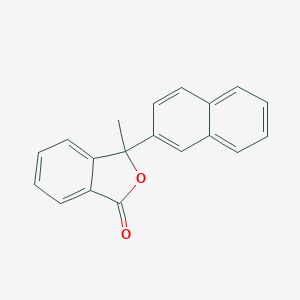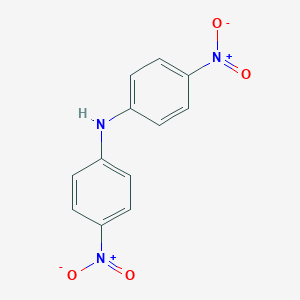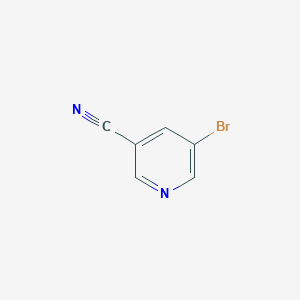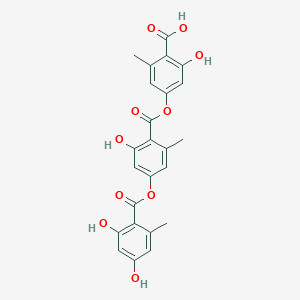
6-Phenylhexanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-phenylhexanoic acid and related compounds often involves complex chemical reactions, including stereocontrolled processes and ring-opening polymerizations. For instance, the stereocontrolled synthesis of a dipeptide isostere related to 6-phenylhexanoic acid demonstrates the intricacies involved in its production (Nadin et al., 2001). Additionally, enzymatic methods have been developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid, highlighting the diverse approaches to synthesizing compounds related to 6-phenylhexanoic acid (Yamada et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 6-phenylhexanoic acid, such as 6-oxo-6-(phenylamino)hexanoic acid, reveals the importance of intermolecular hydrogen bonds and molecular conformation in determining their physical and chemical properties (Feeder et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving 6-phenylhexanoic acid derivatives, like the metabolism of biphenyl to 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid by Pseudomonas putida, demonstrate the compound's reactivity and its potential for biodegradation (Catelani et al., 1974). This aspect is crucial for understanding its environmental impact and potential applications in bioremediation.
Physical Properties Analysis
The physical properties of 6-phenylhexanoic acid and its derivatives, such as solubility and crystallinity, are significantly influenced by their molecular structure. For example, the aqueous solubility of carboxylic acid-functionalized single-wall carbon nanotubes, modified with 6-aminohexanoic acid, varies with the length of the hydrocarbon side chain, affecting its usability in different applications (Zeng et al., 2005).
Chemical Properties Analysis
The chemical properties of 6-phenylhexanoic acid, such as its reactivity in synthetic pathways and enzymatic degradation, highlight its versatility. For instance, the enzymatic degradation of copolymers containing 6-phenylhexanoic acid units showcases the biodegradability of materials derived from this compound, pointing towards its potential in developing sustainable polymers (Abe et al., 1995).
Wissenschaftliche Forschungsanwendungen
Application 1: Fabrication of Liquid Scintillators for Observation of Neutrinoless Double Beta Decay
- Summary of the Application : The observation of neutrinoless double beta decay is an important issue in nuclear and particle physics. The development of organic liquid scintillators with high transparency and a high concentration of the target isotope would be very useful for neutrinoless double beta decay experiments .
- Methods of Application or Experimental Procedures : In this work, 6-phenylhexanoic acid-modified ZrO2 nanoparticles, which contain 96 Zr as the target isotope, were synthesized under sub/supercritical hydrothermal conditions. The effects of the synthesis temperature on the formation and surface modification of the nanoparticles were investigated .
- Results or Outcomes : Performing the synthesis at 250 and 300 °C resulted in the formation of nanoparticles with smaller particle sizes and higher surface modification densities than those prepared at 350 and 400 °C. The highest modification density (3.1 ± 0.2 molecules/nm2) and Zr concentration of (0.33 ± 0.04 wt.%) were obtained at 300 °C. The surface-modified ZrO2 nanoparticles were dispersed in a toluene-based liquid scintillator. The liquid scintillator was transparent to the scintillation wavelength, and a clear scintillation peak was confirmed by X-ray-induced radioluminescence spectroscopy .
Application 2: Surface-Enhanced Raman Scattering Studies
- Summary of the Application : Surface-enhanced Raman scattering (SERS) is a powerful spectroscopic technique used to investigate the vibrational modes of molecules adsorbed on rough metal surfaces. 6-Phenylhexanoic acid has been used as a model compound to study the effects of chromophore orientation and molecular conformation on SERS .
- Methods of Application or Experimental Procedures : The 6-Phenylhexanoic acid is adsorbed on metal nanostructures and its Raman scattering is studied under different conditions .
- Results or Outcomes : The study provides insights into the influence of molecular orientation and conformation on the SERS effect .
Application 3: Study of Naphthenic Acids Metabolism
- Summary of the Application : Naphthenic acids are a complex mixture of organic compounds found in oil sands process water (OSPW) that are toxic to aquatic life. 6-Phenylhexanoic acid has been used as a surrogate naphthenic acid to study the metabolism of these compounds under methanogenic conditions .
- Methods of Application or Experimental Procedures : The 6-Phenylhexanoic acid is used as a substrate in microbial cultures under methanogenic conditions to study the stoichiometry of side chain metabolism or complete mineralization .
- Results or Outcomes : The study provides insights into the biodegradation pathways of naphthenic acids, which is important for the development of bioremediation strategies for OSPW .
Safety And Hazards
6-Phenylhexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Zukünftige Richtungen
6-Phenylhexanoic acid has been employed as a model compound in various studies, such as investigating the effects of chromophore orientation and molecular conformation on surface-enhanced Raman scattering based on metal nanostructures . It’s also been used as a substrate to study the stoichiometry of side chain metabolism or complete mineralization of surrogate naphthenic acids under methanogenic conditions . Future research could explore these areas further.
Eigenschaften
IUPAC Name |
6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXZPQIXIXYMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204398 | |
| Record name | 6-Phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexanoic acid | |
CAS RN |
5581-75-9 | |
| Record name | 6-Phenylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5581-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenylhexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U2R7T4EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)



![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)






